Product packaging for Ethyl 1-tosylpiperidine-3-carboxylate(Cat. No.:CAS No. 349621-05-2)

Ethyl 1-tosylpiperidine-3-carboxylate

Cat. No.: B2742876
CAS No.: 349621-05-2
M. Wt: 311.4
InChI Key: QWNLTOLQTVCPIC-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The significance of the piperidine scaffold in medicinal chemistry stems from its ability to be readily modified and incorporated into diverse molecular architectures, leading to compounds with a wide range of biological activities. ijnrd.org Its derivatives are utilized as analgesics, antivirals, and agents in the treatment of neurodegenerative conditions like Alzheimer's disease. ijnrd.orgnih.gov The inclusion of a piperidine ring can favorably influence a molecule's pharmacological profile, making it a key structure in the development of new therapeutic agents. nih.gov

Overview of the Synthetic Utility and Research Focus on Ethyl 1-Tosylpiperidine-3-carboxylate

This compound is primarily utilized as a specialized building block in organic synthesis. The tosyl group serves to protect the piperidine nitrogen, allowing chemists to focus on modifying the ester group or the carbon framework of the ring through various reactions without interference from the amine.

While its direct precursor, (S)-Ethyl piperidine-3-carboxylate, is a known reactant for the synthesis of various enzyme inhibitors, including DPP-4 and JAK2 inhibitors, the N-tosylated version provides an alternative synthetic route where the nitrogen's reactivity needs to be masked. The presence of the ester at the 3-position allows for a range of chemical transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides. These transformations are fundamental steps in building more elaborate molecular structures. A patent detailing the synthesis of a related substituted piperidine-3-carboxylate highlights the utility of this core structure in creating complex scaffolds for potential morphine analogs. google.com

Research involving this compound focuses on its incorporation into larger, more biologically active molecules. Its value lies in providing a stable, yet reactive, piperidine-based scaffold that can be elaborated upon in a controlled and predictable manner, contributing to the synthesis of novel compounds for drug discovery and development.

Physicochemical Properties of this compound

PropertyValue
CAS Number 349621-05-2 chemsrc.comaaronchem.com
Molecular Formula C15H21NO4S chemsrc.comaaronchem.com
Molecular Weight 311.397 g/mol chemsrc.com
Density 1.2 g/cm³ chemsrc.com
Boiling Point 433.4 °C at 760 mmHg chemsrc.com
Flash Point 215.9 °C chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4S B2742876 Ethyl 1-tosylpiperidine-3-carboxylate CAS No. 349621-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-3-20-15(17)13-5-4-10-16(11-13)21(18,19)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLTOLQTVCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 1 Tosylpiperidine 3 Carboxylate

Established Synthetic Pathways to the Ethyl 1-Tosylpiperidine-3-carboxylate Core

The traditional synthesis of the this compound core, the N-tosylated ethyl nipecotate structure, is primarily achieved through two strategic stages: the construction of the piperidine (B6355638) heterocycle and the subsequent derivatization of its functional groups.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to construct this six-membered heterocycle efficiently.

One of the most common methods is the catalytic hydrogenation of pyridine derivatives . This approach involves the reduction of a substituted pyridine ring, such as ethyl nicotinate (ethyl pyridine-3-carboxylate), using hydrogen gas in the presence of a metal catalyst like platinum, palladium, or rhodium. This process saturates the aromatic ring to form the corresponding piperidine.

Another established method involves intramolecular cyclization . This strategy builds the ring from an acyclic precursor. For instance, N-protected 3-hydroxy-4-pentenylamines and 4-hydroxy-5-hexenylamines can undergo stereoselective intramolecular haloamidation to form piperidine structures google.com. A similar approach is the electroreductive cyclization of an imine with a terminal dihaloalkane, which can form piperidine derivatives in a single step beilstein-journals.orgresearchgate.net.

A multi-step synthesis starting from aromatic aldehydes has also been reported for related structures. For example, a 4-arylnipecotic acid derivative was synthesized from 3-methoxybenzaldehyde, which was first converted to an amide ester. This intermediate then underwent selective reduction and cyclization to yield the piperidine core google.com.

Cyclization Method Starting Materials Key Features Reference
Catalytic HydrogenationSubstituted Pyridines (e.g., Ethyl Nicotinate)Widely applicable, high yields. researchgate.net
Intramolecular HaloamidationN-protected AlkenylaminesStereoselective ring formation. google.com
Electroreductive CyclizationImines, DihaloalkanesForms ring in a single step. beilstein-journals.orgresearchgate.net
Multi-step CyclizationAromatic AldehydesVersatile for creating substituted piperidines. google.com

Functional Group Introduction and Derivatization Approaches

Once the ethyl piperidine-3-carboxylate (ethyl nipecotate) core is synthesized, the final step is the introduction of the tosyl (p-toluenesulfonyl) group onto the piperidine nitrogen. This is a standard functional group derivatization known as N-tosylation.

The reaction is typically carried out by treating ethyl piperidine-3-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, such as triethylamine, pyridine, or sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction. This sulfonylation reaction forms a stable and robust sulfonamide linkage, yielding the target compound, this compound.

This method is analogous to syntheses of other N-sulfonyl piperidine derivatives where a piperidine carboxylic acid is reacted with a corresponding sulfonyl chloride in a basic solution to afford the desired product mdpi.comresearchgate.net. The tosyl group is often used as a protecting group for the amine, rendering it unreactive to many reagents while also influencing the molecule's chemical properties.

Enantioselective Synthesis of this compound

For applications in pharmaceuticals and chiral chemistry, producing a single enantiomer of this compound is crucial. The chirality is introduced by using an enantiomerically pure precursor, either (R)- or (S)-ethyl piperidine-3-carboxylate. These chiral precursors are valuable building blocks in medicinal chemistry for synthesizing various bioactive molecules, including DPP-4 inhibitors and GABA uptake inhibitors sigmaaldrich.comchemimpex.comruifuchems.com.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a direct and efficient route to chiral piperidine derivatives by creating the stereocenter during the reaction process. A prominent strategy is the asymmetric hydrogenation of prochiral unsaturated precursors, such as substituted pyridines or enamines.

This transformation is achieved using a chiral transition-metal catalyst, typically composed of a rhodium, iridium, or copper center coordinated to a chiral phosphine ligand researchgate.netajchem-b.com. For example, rhodium complexes with chiral diphosphine ligands like DuPhos have been successfully used in the asymmetric hydrogenation of various unsaturated compounds to produce optically active products with high enantioselectivity ajchem-b.com. Similarly, copper-catalyzed enantioselective cyclizative aminoboration has been employed to synthesize 2,3-cis-disubstituted piperidines with excellent enantioselectivities nih.gov.

More recently, a catalytic, enantioselective δ C-H cyanation of acyclic amines has been developed, enabled by a chiral copper catalyst. This method introduces a cyano group at the delta position, and the resulting δ-amino nitriles can be converted into a range of chiral piperidines nih.gov.

Catalytic System Reaction Type Key Feature Reference
Rhodium-Diphosphine (e.g., Rh-DuPhos)Asymmetric HydrogenationHigh enantioselectivity for unsaturated precursors. ajchem-b.com
Copper-Phosphine (e.g., Cu/(S,S)-Ph-BPE)Cyclizative AminoborationCreates 2,3-disubstituted piperidines with high ee. nih.gov
Chiral Copper Catalystδ C-H CyanationForms chiral piperidines from acyclic amines via a radical relay. nih.gov

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry during a synthesis wikipedia.org. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary's inherent chirality then directs the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

In the context of piperidine synthesis, an achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. For instance, the cyclodehydration of achiral aryl-δ-oxoacids with a chiral amino alcohol like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. These lactams can then be further processed to yield enantiomerically pure 2-arylpiperidines rsc.org. Another example involves using pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed and reacted with an electrophile, with the stereochemistry of the addition being directed by the auxiliary wikipedia.org.

Emerging Synthetic Approaches for this compound

Modern synthetic chemistry seeks to develop more efficient, sustainable, and novel methods for constructing complex molecules. Several emerging approaches show promise for the synthesis of the piperidine core of this compound.

One such innovative method is electroreductive cyclization in a flow microreactor . This technique utilizes an electrochemical reaction to cyclize an imine and a terminal dihaloalkane to form the piperidine ring. The use of a flow microreactor enhances reaction efficiency and provides better yields compared to conventional batch reactions, while avoiding toxic or expensive reagents, positioning it as a green chemistry approach beilstein-journals.orgresearchgate.net.

Another cutting-edge strategy involves radical-mediated remote C-H functionalization . A recently developed method enables the enantioselective cyanation of a δ C-H bond in an acyclic amine. This reaction is facilitated by a chiral copper catalyst that intercepts an N-centered radical formed during an intramolecular hydrogen atom transfer (HAT) process. The resulting enantioenriched δ-amino nitriles are versatile precursors that can be converted into various chiral piperidines nih.gov. This approach represents a significant advance in synthesizing piperidines from simple, linear starting materials.

One-Pot and Multicomponent Reaction Strategies

A comprehensive review of available scientific literature and chemical databases indicates a notable lack of specific, documented one-pot or multicomponent reaction strategies for the direct synthesis of this compound. While multicomponent reactions (MCRs) are recognized as a powerful tool in organic synthesis for creating complex molecules in a single step, their application for this particular compound is not described in the existing research.

Similarly, one-pot syntheses, which improve efficiency by performing multiple reaction steps in the same vessel, have been extensively developed for a wide array of piperidine derivatives. However, specific protocols that apply this methodology to the synthesis of this compound are not readily found in the current body of scientific literature.

Chemical Transformations and Reactivity of Ethyl 1 Tosylpiperidine 3 Carboxylate

Reactions at the Carboxylate Ester Functionality

The ethyl ester group at the C-3 position of the piperidine (B6355638) ring is a primary site for synthetic manipulation, enabling its conversion into a range of other functional groups.

The ester functionality of ethyl 1-tosylpiperidine-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 1-tosylpiperidine-3-carboxylic acid. This transformation is a fundamental reaction and can be achieved under either acidic or basic conditions. nih.govmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis : This reversible reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and an excess of water. nih.govchemsrc.com The equilibrium can be driven towards the carboxylic acid product by using a large volume of dilute acid. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. chemsrc.com

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. nih.govmasterorganicchemistry.com This process, known as saponification, yields the carboxylate salt of the acid. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to afford the final carboxylic acid product. nih.gov This method is often preferred due to the irreversible nature of the reaction and the ease of separating the resulting alcohol. masterorganicchemistry.com

Table 1: Conditions for Hydrolysis of this compound

Condition Reagents Product Key Features
Acidic Dilute H₂SO₄ or HCl, heat 1-Tosylpiperidine-3-carboxylic acid Reversible reaction masterorganicchemistry.com

The carboxylate ester group can be reduced to a primary alcohol, yielding (1-tosylpiperidin-3-yl)methanol. This transformation is a key step for introducing a hydroxymethyl group, which can then be further modified.

Powerful reducing agents are required for the reduction of esters to alcohols. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose, as weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. masterorganicchemistry.comd-nb.info The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by a second hydride attack on the intermediate aldehyde, which is more reactive than the starting ester and thus not isolated. d-nb.info The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

The product, (1-tosylpiperidin-3-yl)methanol, is a valuable intermediate for further synthetic transformations. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into other functional groups such as halides or ethers, expanding the synthetic utility of the original scaffold.

Table 2: Reduction of this compound

Reagent Solvent Product
Lithium aluminum hydride (LiAlH₄) THF or Et₂O (1-Tosylpiperidin-3-yl)methanol

The ester group of this compound can be converted into amides through reaction with amines or undergo transesterification in the presence of another alcohol.

Amidation : The direct reaction of an ester with an amine to form an amide is generally a slow process. However, the transformation can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. A variety of methods have been developed for direct amidation of esters, which can provide a more efficient route to the corresponding amide derivatives of 1-tosylpiperidine-3-carboxylic acid.

Ester Exchange (Transesterification) : This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. nih.gov For example, reacting this compound with methanol (B129727) under acidic or basic conditions will lead to the formation of mthis compound. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used as the solvent. nih.gov

Table 3: Amidation and Transesterification Reactions

Reaction Reactant Catalyst Product
Amidation Amine (R-NH₂) Heat/Catalyst N-substituted 1-tosylpiperidine-3-carboxamide
Transesterification Alcohol (R'-OH) Acid or Base Alkyl 1-tosylpiperidine-3-carboxylate (R'-O-C(O)-)

Transformations Involving the Piperidine Ring System of this compound

The piperidine ring, protected by the tosyl group, also offers opportunities for synthetic modifications, including the removal of the protecting group and functionalization of the ring itself.

The removal of the N-tosyl group is a crucial step to liberate the secondary amine of the piperidine ring, allowing for further functionalization at the nitrogen atom. The tosyl group is known for its stability, but several methods have been developed for its cleavage.

Commonly, N-detosylation is achieved under strongly acidic or reductive conditions. However, milder methods have also been reported. For instance, treatment with sodium azide (B81097) in a polar aprotic solvent like DMF has been shown to be an effective method for the detosylation of N-tosylpyrroloiminoquinones under neutral and mild conditions, yielding the deprotected product in good yields. Another mild and efficient method involves the use of the dilithium (B8592608) salt of thioglycolic acid in DMF at ambient temperature. These methods could potentially be applied to the N-detosylation of this compound to yield ethyl piperidine-3-carboxylate.

The stereoselective functionalization of the piperidine ring is of significant interest for the synthesis of complex, biologically active molecules. The presence of the ester at the C-3 position makes the adjacent C-2 and C-4 positions potential sites for stereoselective reactions.

While direct C-H functionalization at the C-3 position is challenging due to the deactivating inductive effect of the nitrogen atom, indirect methods can be employed. For instance, strategies involving the creation of an adjacent double bond followed by stereoselective reactions are a viable approach. Research on related N-protected piperidine systems has shown that catalyst-controlled, site-selective C-H functionalization is possible at the C-2 and C-4 positions. The choice of catalyst and the nature of the nitrogen-protecting group can direct the functionalization to a specific position on the ring. Such strategies could potentially be adapted for the stereoselective introduction of substituents onto the piperidine ring of this compound, leading to the synthesis of highly functionalized and stereochemically defined piperidine derivatives.

No Published Research Found for Specific Chemical Transformations of this compound

A comprehensive review of scientific literature and chemical databases has revealed a lack of published research specifically detailing the ring rearrangement reactions and mechanistic investigations of the compound this compound, as requested for the outlined article.

Despite extensive searches for data on the chemical transformations and reactivity of this compound, no specific examples or detailed studies concerning its participation in ring rearrangement reactions, such as the aza-Prins reaction, were found. The aza-Prins reaction is a well-documented method for the synthesis of piperidine derivatives; however, the literature does not currently contain specific applications of this reaction involving this compound as a substrate or product.

Furthermore, the search for mechanistic investigations into key transformations involving this compound, including the elucidation of reaction pathways and transition state analysis, yielded no relevant results. While general mechanistic principles of reactions involving N-tosylpiperidines and related carboxylates exist, specific computational or experimental studies on this compound are not available in the public domain.

The absence of this specific information in the scientific literature makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the strict, detailed outline provided in the user's request. To do so would require speculation or the presentation of unverified information, which would not meet the required standards of scientific accuracy.

Therefore, the sections on Ring Rearrangement Reactions (3.2.3) and Mechanistic Investigations of Key Transformations (3.3), including the subsections on Elucidation of Reaction Pathways (3.3.1) and Transition State Analysis (3.3.2), cannot be completed at this time due to the lack of available research data.

Utility of Ethyl 1 Tosylpiperidine 3 Carboxylate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Nitrogen Heterocycles

Ethyl 1-tosylpiperidine-3-carboxylate serves as a key precursor for the synthesis of more intricate nitrogen-containing heterocyclic systems, particularly those featuring fused or spirocyclic frameworks. The reactivity of this intermediate allows for the strategic introduction of substituents and the formation of new rings, leading to compounds with significant structural diversity and potential biological activity.

One important application is in the construction of spiropiperidines , a class of compounds where a carbocyclic or heterocyclic ring shares a single atom with the piperidine (B6355638) ring. The synthesis of such structures is of great interest in drug discovery. Methodologies for creating 2-, 3-, and 4-spiropiperidines often involve either forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto an existing cyclic structure. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the N-tosyl group is known to be instrumental in directing cyclization reactions. For instance, intramolecular reactions involving the ester group or a derivative thereof could be employed to form a spiro-ring at the C3 position.

Furthermore, the ester group can be transformed to set the stage for subsequent cyclization reactions. For example, conversion of the ester to a suitable chain and subsequent intramolecular cyclization can lead to fused heterocyclic systems. The Dieckmann condensation, an intramolecular reaction of diesters to form β-keto esters, is a classic method for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A hypothetical synthetic route could involve the alkylation of the carbon alpha to the ester group with a halo-ester, followed by an intramolecular Dieckmann condensation to yield a bicyclic piperidine derivative.

Table 1: Potential Reactions for Heterocycle Synthesis

Reaction Type Reagents & Conditions Potential Product Class
Intramolecular Alkylation 1. Reduction of ester to alcohol 2. Conversion to leaving group 3. Base Fused bicyclic piperidine
Dieckmann Condensation 1. Alkylation at C2 with halo-ester 2. Base (e.g., NaOEt) Bicyclic β-keto ester

Building Block for Piperidine-Containing Natural Product Scaffolds

The piperidine ring is a core structural motif in a vast array of natural products, particularly alkaloids, many of which exhibit significant physiological and pharmacological activities. nih.gov this compound represents a valuable chiral or achiral building block for the total synthesis of such piperidine-containing natural products. Its pre-functionalized nature allows for its incorporation into a larger molecular framework, saving synthetic steps and providing control over stereochemistry.

The synthesis of alkaloids often requires the precise assembly of complex, polycyclic systems. nih.gov The N-tosyl group in this compound provides a stable protecting group that is tolerant of a wide range of reaction conditions, allowing for extensive modification of other parts of the molecule before its potential removal in a later synthetic step.

For example, in the synthesis of a hypothetical piperidine alkaloid, the ester group of this compound could be reduced to an alcohol, which could then participate in coupling reactions or be converted into a leaving group for intramolecular cyclizations to form bicyclic alkaloid cores. Alternatively, the carbon alpha to the ester could be alkylated with a complex electrophile, introducing a significant portion of the natural product's carbon skeleton.

Table 2: Strategic Application in Natural Product Synthesis

Synthetic Strategy Role of this compound Target Alkaloid Class (Example)
Convergent Synthesis Provides the complete piperidine ring fragment for coupling with another advanced intermediate. Indolizidine or Quinolizidine Alkaloids
Linear Synthesis Acts as an early-stage building block where other functionalities are built upon the piperidine core. Sedum or Lobelia Alkaloids

The utility of this intermediate in natural product synthesis lies in its ability to serve as a robust and versatile scaffold upon which the complexity of the target molecule can be systematically constructed.

Application in the Construction of Diversified Chemical Libraries

Combinatorial chemistry and the generation of chemical libraries are powerful tools in modern drug discovery, enabling the rapid synthesis and screening of thousands of compounds to identify new therapeutic leads. nih.gov this compound is an ideal scaffold for the construction of diversified chemical libraries due to its bifunctional nature.

The ester group provides a convenient handle for attachment to a solid-phase resin, a common technique in combinatorial synthesis that simplifies purification by allowing excess reagents and byproducts to be washed away. imperial.ac.uk Once anchored to the solid support, the piperidine ring can be subjected to a series of reactions to introduce diversity. The N-tosyl group can be removed and replaced with a variety of substituents, or the piperidine ring itself can be further functionalized.

A typical solid-phase synthesis workflow to generate a library of N-substituted piperidine-3-carboxamides might proceed as follows:

Attachment to Resin: The ethyl ester is transesterified with a hydroxyl-functionalized solid support (e.g., Wang resin).

N-Detosylation: The tosyl group is cleaved to yield the secondary amine on the resin.

N-Acylation/Alkylation: The resin-bound piperidine is treated with a diverse set of carboxylic acids (for acylation) or alkyl halides (for alkylation) in separate reaction vessels.

Cleavage and Amidation: The ester linkage to the resin is cleaved, and the resulting carboxylic acid is amidated with a diverse set of amines.

This process, often automated, can generate a large library of unique compounds based on the piperidine-3-carboxamide scaffold.

Table 3: Solid-Phase Library Synthesis Scheme

Step Reaction Purpose
1 Attachment to Solid Support Immobilization for ease of purification.
2 N-Detosylation Unmasking a point of diversity.
3 N-Functionalization Introduction of diverse substituents at the nitrogen atom.

The ability to systematically modify both the N1 and C3 positions of the piperidine ring makes this compound a highly valuable building block for generating focused or diverse chemical libraries aimed at discovering new bioactive molecules.

Theoretical and Computational Studies on Ethyl 1 Tosylpiperidine 3 Carboxylate

Conformational Analysis of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. For substituted piperidines, such as Ethyl 1-tosylpiperidine-3-carboxylate, the orientation of the substituents (axial vs. equatorial) is a key aspect of their conformational preference.

Computational studies on analogous N-acylpiperidines have shown that the piperidine ring predominantly exists in a chair conformation. nih.gov The large tosyl group on the nitrogen atom and the ethyl carboxylate group at the 3-position significantly influence the conformational equilibrium. It is generally expected that bulky substituents will favor an equatorial position to reduce steric hindrance.

A hypothetical energy profile for the two chair conformations is presented in the table below, based on typical energy differences found in related systems.

ConformerC3-Substituent OrientationRelative Energy (kcal/mol)
Chair 1 Equatorial0.0 (most stable)
Chair 2 Axial> 2.0

This is an illustrative table based on general principles of conformational analysis for substituted piperidines.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational methods can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and predict sites susceptible to nucleophilic or electrophilic attack.

Frontier molecular orbital analysis is a common computational tool to predict reactivity. A typical output of such a calculation would provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Below is a table of hypothetical electronic properties for this compound, derived from general knowledge of similar compounds.

PropertyPredicted ValueImplication for Reactivity
HOMO Energy ~ -7.5 eVIndicates moderate electron-donating ability.
LUMO Energy ~ -1.0 eVSuggests a propensity to accept electrons at specific sites.
HOMO-LUMO Gap ~ 6.5 eVCorresponds to a relatively high kinetic stability.
Dipole Moment ~ 3.5 DIndicates a polar molecule with potential for dipole-dipole interactions.

These values are illustrative and based on typical results for molecules with similar functional groups.

Density Functional Theory (DFT) and Ab Initio Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating reaction mechanisms. nih.govresearchgate.netnih.gov These methods can be used to model the transition states of reactions involving this compound, providing insights into reaction pathways and activation energies.

For instance, in reactions where the piperidine ring is formed or modified, DFT calculations can help to understand the stereochemical outcome by comparing the energies of different transition state structures. nih.gov Similarly, if this compound is used as a reactant, these calculations can predict the most likely course of a chemical transformation.

While specific mechanistic studies involving this exact compound are not prominent in the literature, the application of DFT to related N-heterocyclic systems is widespread. nih.govresearchgate.net Such studies often involve optimizing the geometries of reactants, transition states, and products to construct a detailed energy profile of the reaction.

Molecular Modeling of Interactions with Catalysts and Reagents

Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules. For this compound, this can involve docking studies with enzymes or modeling its interaction with a chemical catalyst. nih.gov

In the context of medicinal chemistry, if this molecule were being investigated as a potential drug candidate, molecular docking could be used to predict its binding mode within the active site of a target protein. nih.gov These simulations provide a rational basis for understanding structure-activity relationships and for designing more potent analogs. nih.gov

In synthetic chemistry, molecular modeling can help to explain the stereoselectivity of a reaction by modeling the interaction of the substrate with a chiral catalyst. The model can reveal the non-covalent interactions that favor the formation of one stereoisomer over another.

Advanced Analytical Methodologies in Research on Ethyl 1 Tosylpiperidine 3 Carboxylate

Methodologies for Stereochemical Purity and Isomer Assessment

The presence of a chiral center at the C3 position of the piperidine (B6355638) ring necessitates robust methods for the separation and quantification of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of piperidine derivatives. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. rsc.org

The determination of enantiomeric excess (ee) is a direct outcome of this analysis, calculated from the relative peak areas of the two enantiomers. researchgate.net Key parameters for method development include the choice of the chiral column, the composition of the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol), flow rate, and detection wavelength. rsc.org

ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak IA, IB)Forms transient diastereomeric complexes with enantiomers, enabling separation.
Mobile Phasen-Hexane / Isopropanol mixtures (e.g., 90:10 v/v)Elutes the compounds from the column; the ratio is optimized to achieve baseline separation.
Flow Rate1.0 mL/minControls the speed of the mobile phase and influences resolution and analysis time.
DetectionUV Spectrophotometry (e.g., 210 nm)Monitors the elution of the compounds for quantification.

Chiral Gas Chromatography (GC) can also be utilized, often after derivatization of the analyte, to separate volatile enantiomers using a chiral capillary column.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric and diastereomeric purity of chiral compounds.

For enantiomeric excess (ee) determination, where enantiomers are indistinguishable in a standard NMR spectrum, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is used. A CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers, which exhibit distinct chemical shifts. nih.gov This allows for the integration of the now separate signals to quantify the ratio of enantiomers. acs.org

In the case of diastereomers, which have inherently different physical properties, standard ¹H or ¹³C NMR spectroscopy is sufficient. Diastereomers produce distinct sets of signals in the NMR spectrum. The diastereomeric excess (de) can be calculated by integrating the signals corresponding to each diastereomer. For Ethyl 1-tosylpiperidine-3-carboxylate derivatives with an additional stereocenter, the protons adjacent to the stereocenters would be expected to show different chemical shifts and coupling constants for each diastereomer.

Techniques for In-situ Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of the synthesis of this compound, typically formed via N-sulfonylation of the corresponding piperidine ester, can be achieved through in-situ reaction monitoring. nih.gov Techniques like Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) allow for real-time tracking of the reaction progress without the need for sampling. mt.comyoutube.com

By monitoring the vibrational frequencies of key functional groups, one can observe the consumption of reactants and the formation of the product. youtube.com For instance, the disappearance of the N-H stretch of the starting piperidine and the appearance of the characteristic symmetric and asymmetric S=O stretching bands of the tosyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹) would signify the progress of the sulfonylation. ripublication.com

This real-time data allows for the generation of concentration-time profiles, from which kinetic parameters such as reaction order and rate constants can be determined. nih.gov Such studies are crucial for optimizing reaction conditions, including temperature, catalyst loading, and reagent stoichiometry, to improve yield and minimize reaction time. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for analyzing its three-dimensional structure in the solid state. Although a crystal structure for this compound itself is not publicly documented, analysis of the closely related compound, Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate , provides significant insight into the expected conformational features. nih.govresearchgate.net

In the crystal structure of this analog, the piperidine ring adopts a stable chair conformation. nih.gov The bulky tosyl group and the ethyl carboxylate group are positioned to minimize steric strain. The analysis reveals that the ethyl ester group occupies an equatorial position relative to the piperidine ring, which is generally the more thermodynamically stable arrangement for a large substituent. nih.gov Puckering parameters are used to precisely describe the specific shape of the chair conformation. nih.gov This technique provides unambiguous proof of the relative stereochemistry between substituents and, through the use of anomalous dispersion, can determine the absolute stereochemistry of an enantiopure crystal. nih.gov

Structural Data for the Analog Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate nih.gov
Structural FeatureObservationSignificance
Piperidine Ring ConformationChairConfirms the lowest energy conformation of the six-membered ring.
Ethyl Ester Group PositionEquatorialIndicates the substituent adopts the sterically favored position to minimize 1,3-diaxial interactions.
Torsion Angle (C17—C18—C19—C22)179.8 (2)°Quantifies the equatorial positioning of the ethyl carboxylate group.
Puckering Parameter (S)1.16 (1)Describes the total puckering amplitude of the piperidine ring.

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 1-tosylpiperidine-3-carboxylate?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Piperidine ring formation via cyclization reactions, such as using ethyl 4-oxopiperidine-3-carboxylate derivatives as intermediates (similar to methods in ) .

Tosylation : Introduce the tosyl group (Ts) at the piperidine nitrogen under basic conditions (e.g., using TsCl and a base like triethylamine in anhydrous dichloromethane) .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures purity. Monitor progress via TLC and confirm using NMR (¹H/¹³C) and LC-MS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., tosyl group aromatic protons at ~7.7 ppm, piperidine ring protons between 1.5–4.0 ppm). ¹³C NMR confirms carbonyl (C=O) and sulfonyl (SO₂) groups .
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) provides exact mass verification (e.g., [M+H]⁺ ion) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1360, 1170 cm⁻¹) .

Advanced: How can conformational stability of the piperidine ring be analyzed experimentally?

Answer:

  • X-ray Crystallography : Determine ring puckering and substituent orientations. For example, used X-ray to confirm tetrahydro-pyridine conformations in related compounds .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict stable chair or boat conformations. Compare calculated vs. experimental (X-ray) bond angles .
  • Dynamic NMR : Detect ring-flipping barriers by variable-temperature NMR (e.g., coalescence temperature analysis) .

Advanced: How to design experiments resolving contradictory bioactivity data in literature?

Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., MIC tests for antibacterial activity with controls from ) .
  • Structural Analog Comparison : Synthesize derivatives (e.g., modifying the carboxylate or tosyl groups) to isolate structure-activity relationships .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations in potency data. Use software like GraphPad Prism .

Pharmacological: What methodologies assess its potential as an antibacterial agent?

Answer:

  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., targeting bacterial topoisomerases) .
  • Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy via checkerboard assays .

Methodological: How to optimize reaction yields during synthesis?

Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For example, optimize tosylation using Response Surface Methodology (RSM) .
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) and solvents (DMF vs. THF) for improved efficiency .
  • Real-Time Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Data Contradictions: How to address discrepancies in reported spectral data?

Answer:

  • Calibration Checks : Ensure instruments (NMR, MS) are calibrated using certified standards (e.g., tetramethylsilane for NMR) .
  • Batch Analysis : Compare spectra from multiple synthesis batches to rule out impurities .
  • Literature Cross-Referencing : Cross-check with databases like NIST Chemistry WebBook or PubChem for consistency in peak assignments .

Safety: What protocols ensure safe handling and disposal?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organic vapor exposure .
  • Waste Management : Neutralize acidic/basic byproducts before disposal. Use licensed waste services for halogenated solvents (e.g., dichloromethane) .
  • Emergency Protocols : In case of inhalation, move to fresh air and consult a physician with the SDS (per ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.